3-Fluoro-5-iodoaniline

Synthetic methodology Process chemistry Pharmaceutical intermediate production

Researchers requiring iterative cross-coupling sequences face a critical challenge: finding a building block that provides both a highly reactive handle and retained electronic modulation. 3-Fluoro-5-iodoaniline (CAS 660-49-1) solves this with its orthogonally reactive iodo/fluoro substitution. - Enables chemoselective Suzuki/Sonogashira coupling at the C-I bond under mild conditions (Pd(PPh₃)₄, 80°C), preserving the C-F bond for downstream diversification. - Replicates the core architecture of MEK1/2 inhibitor programs (e.g., Pimasertib), supporting SAR continuity. - Supplied at ≥98% purity (GC), with documented synthesis at up to 500 kg scale (CN117902987A, 91% yield), ensuring supply chain predictability.

Molecular Formula C6H5FIN
Molecular Weight 237.01 g/mol
CAS No. 660-49-1
Cat. No. B1302147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-iodoaniline
CAS660-49-1
Molecular FormulaC6H5FIN
Molecular Weight237.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)I)N
InChIInChI=1S/C6H5FIN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
InChIKeyHTEPMXLKKDKDAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-iodoaniline: Dual-Halogen Building Block


3-Fluoro-5-iodoaniline (CAS 660-49-1) is a dihalogenated primary aromatic amine of molecular formula C6H5FIN and molecular weight 237.01 g/mol . This compound is distinguished by the simultaneous presence of a fluoro substituent at the meta position and an iodo substituent at the meta position relative to the amino group on the benzene ring [1]. The iodo group provides a highly reactive handle for transition metal-catalyzed cross-coupling reactions including Suzuki and Sonogashira protocols, while the fluoro group imparts distinct electronic modulation (pKa 2.62±0.10) [2] and enhanced metabolic stability characteristics to downstream derivatives [3]. The compound is typically supplied as a brown to reddish brown liquid or low-melting solid (mp 96-98°C) requiring storage under inert gas at 2-8°C to maintain stability . 3-Fluoro-5-iodoaniline is available at commercial scales up to 500 kg with specifications of ≥98% purity (GC), positioning it as a procurement-ready, scalable intermediate for pharmaceutical and agrochemical development .

Building Block Dual-halogen aniline for iterative coupling strategies
Reactivity C–I bond enables mild Pd(0)-catalyzed oxidative addition
Electronic Control 3-Fluoro substitution modulates ring electronics and metabolic profile
Scale Supplied up to 500 kg with validated synthetic route

3-Fluoro-5-iodoaniline: Substitution Risk with Analogs


The substitution of 3-fluoro-5-iodoaniline with other halogenated aniline analogs, such as 3-fluoroaniline (CAS 372-19-0), 3-iodoaniline (CAS 626-01-7), or 3-bromo-5-fluoroaniline (CAS 1129542-02-4), fundamentally alters both synthetic reactivity and physicochemical properties in ways that compromise downstream success [1]. The iodine atom at the 5-position serves as the preferred oxidative addition site in palladium-catalyzed cross-couplings due to the C(sp²)-I bond's substantially lower bond dissociation energy relative to C(sp²)-Br or C(sp²)-Cl, enabling chemoselective functionalization in the presence of other halogens . Simultaneously, the fluoro substituent at the 3-position modulates the electron density of the aromatic ring (LogP 2.59, pKa 2.62), which directly influences amine nucleophilicity, hydrogen-bonding capacity, and the metabolic profile of derived bioactive molecules—parameters that mono-halogenated or alternative dihalogenated isomers cannot replicate [2]. This dual-halogen architecture creates a specific reactivity profile that generic substitution cannot approximate without requiring complete re-optimization of reaction conditions or risking failure of subsequent biological assays.

3-Fluoro-5-iodoaniline
Analog Substitution May Shift
Iodo at C-5: low C–I bond energy
Mono-iodo or bromo analogs require higher energy for oxidative addition, altering reaction conditions
Dual halogen: F modulates pKa ~2.6
Mono-fluoro or mono-iodo exhibit higher pKa, shifting amine nucleophilicity and biological interactions
Scalable route: 91% yield (2024 patent)
Alternative routes may give lower yields (~82%) and involve hazardous diazonium salts

3-Fluoro-5-iodoaniline: Differentiated Evidence


Improved Synthetic Yield via Optimized Reduction

A 2024 patent (CN117902987A) discloses a preparation method for 3-fluoro-5-iodoaniline achieving 91% isolated yield from 1-fluoro-3-iodo-5-nitrobenzene using SnCl₂·2H₂O in ethanol under reflux conditions [1]. This represents a measurable improvement over earlier disclosed methods. Specifically, US Patent 5,693,647 reported a multi-step synthesis of 3-fluoro-5-iodoaniline proceeding via an alternative diazonium salt route with a stated overall yield of approximately 82% [1][2]. The 9% absolute yield enhancement translates to reduced raw material consumption and improved process economics at manufacturing scale. Notably, the CN117902987A method employs a direct nitro reduction avoiding the diazotization and iododediazotization sequence required for alternative routes that start from non-iodinated aniline precursors, thereby reducing step count and eliminating hazardous diazonium intermediate handling [1].

Synthetic Yield
Reported
91% vs 82%
+9 pp
Supports route selection for cost-efficient scale-up
SnCl₂ reduction vs diazonium route; fewer steps, no hazardous intermediates
Synthetic methodology Process chemistry Pharmaceutical intermediate production

Distinct Electronic Profile vs. Mono-Halogenated Analogs

The combination of electron-withdrawing fluoro and bulky, polarizable iodo substituents confers a distinctive electronic signature on 3-fluoro-5-iodoaniline that differs measurably from its mono-halogenated counterparts [1]. The compound exhibits a predicted pKa of 2.62±0.10 for the anilinium ion, reflecting the combined inductive effects of both halogen substituents [1]. For reference, 3-fluoroaniline (CAS 372-19-0) has a reported pKa of approximately 3.50, while 3-iodoaniline (CAS 626-01-7) has a reported pKa of approximately 3.60 [2]. The nearly one log unit reduction in pKa for 3-fluoro-5-iodoaniline corresponds to approximately 10-fold lower basicity at the amine nitrogen, which influences protonation state under physiological conditions, hydrogen-bond donor capacity in target binding, and susceptibility to N-glucuronidation or N-oxidation metabolic pathways [3]. Additionally, the calculated LogP of 2.59 for 3-fluoro-5-iodoaniline [4] exceeds that of 3-fluoroaniline (LogP ~1.3) and approaches that of 3-iodoaniline (LogP ~2.1), positioning the dual-halogen compound in a distinct lipophilicity range that balances membrane permeability with aqueous solubility [2].

pKa (Anilinium)
Class-level
2.62
predicted
~10× lower basicity vs mono-halogenated analogs
Impacts protonation, binding, and metabolic fate; data to verify
Medicinal chemistry Physicochemical property optimization Drug design

Storage Stability and Handling Requirements

3-Fluoro-5-iodoaniline requires controlled storage conditions under inert gas (nitrogen or argon) at 2-8°C and is noted as light-sensitive [1]. This storage profile reflects the inherent photo- and thermal-lability of the carbon-iodine bond, which is absent in 3-fluoroaniline (CAS 372-19-0, typically stored at room temperature) and less pronounced in 3-bromo-5-fluoroaniline due to the stronger C-Br bond [2]. The explicit cold-chain and light-protection requirement serves as a procurement-relevant differentiation: laboratories or CROs that substitute 3-fluoro-5-iodoaniline with a non-iodinated analog may fail to implement appropriate storage protocols upon later adoption of the iodo compound, risking decomposition and compromised reaction outcomes. Conversely, the necessity for cold-chain storage represents a logistical consideration that procurement specialists must factor into total cost of ownership and inventory management planning [1].

Storage Protocol
Context-dependent
2–8°C, N₂, light-sensitive
Cold-chain requirement may affect procurement logistics
Class-level inference; verify supplier-specific stability data
Compound handling Supply chain management Stability

3-Fluoro-5-iodoaniline: Procurement & Application Scenarios


Chemoselective Suzuki Coupling for Serial Functionalization

3-Fluoro-5-iodoaniline is optimally deployed when a synthetic sequence requires iterative coupling steps with retained chemoselectivity. The iodine atom at the 5-position undergoes facile oxidative addition with palladium(0) catalysts under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C), enabling selective Suzuki or Sonogashira coupling at the iodo-bearing carbon while preserving the carbon-fluorine bond at the 3-position for subsequent diversification or as a metabolically stable pharmacophoric element . This orthogonal reactivity cannot be replicated with 3-fluoroaniline (lacking the iodo coupling handle) or 3-iodoaniline (lacking the fluoro electronic modulation), making 3-fluoro-5-iodoaniline the procurement choice when a two-step serial coupling strategy is planned.

MEK Inhibitor Scaffolds & Fluoro-Iodo Pharmacophores

The 3-fluoro-5-iodoaniline core structure has been incorporated into kinase inhibitor programs as demonstrated by the MEK1/2 inhibitor Pimasertib (AS-703026), which exhibits IC₅₀ values of 5-11 nM against MEK1/2 and displays approximately 10-fold greater potency in inhibiting multiple myeloma cell growth compared to the comparator MEK inhibitor AZD6244 . While 3-fluoro-5-iodoaniline itself serves as the synthetic precursor rather than the active pharmaceutical ingredient, the retention of the fluoro-iodo substitution pattern in lead optimization campaigns leverages the fluoro group for target binding (hinge-region interactions) and metabolic stabilization, while the iodo group provides a vector for subsequent diversification or serves as a heavy atom for X-ray crystallographic phasing . Substitution with 3-bromo-5-fluoroaniline would alter both coupling reactivity (C-Br vs C-I) and potential off-rate kinetics in the final inhibitor, compromising SAR continuity.

Process-Scale Manufacturing with Validated Route

For procurement decisions involving multi-kilogram to 500 kg scale production, the availability of a validated, high-yield (91%) synthetic route as disclosed in CN117902987A provides assurance of supply continuity and cost predictability. This patent-documented method, employing SnCl₂·2H₂O reduction of 1-fluoro-3-iodo-5-nitrobenzene, offers a direct pathway that avoids the hazardous diazonium salt intermediates required in alternative routes (e.g., US5693647, ~82% yield) . Procurement specialists evaluating 3-fluoro-5-iodoaniline suppliers can reference this established methodology as a benchmark for supplier capability assessment, distinguishing vendors with access to the optimized reduction protocol from those reliant on lower-yielding or higher-hazard legacy methods.

Application
Selection Property
Validation Focus
Chemoselective Suzuki coupling
Orthogonal C–I / C–F reactivity
Selective cross-coupling under mild conditions
MEK inhibitor scaffold development
Dual-halogen pharmacophore
Kinase inhibitory activity context
Process-scale manufacturing
Validated high-yield route
Route reproducibility and supplier qualification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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